L-Alanine 4-methoxy-beta-naphthylamide hydrochloride

Description

Chemical Identity and Nomenclature

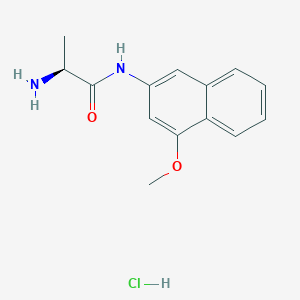

L-Alanine 4-methoxy-β-naphthylamide hydrochloride possesses the molecular formula C₁₄H₁₇ClN₂O₂ and a molecular weight of 280.75 g/mol. The compound is systematically named as (S)-2-amino-N-(4-methoxynaphthalen-2-yl)propanamide hydrochloride according to IUPAC nomenclature. The Chemical Abstracts Service (CAS) registry number for this compound is 3438-14-0, which serves as its unique chemical identifier in international databases.

The compound exists under multiple synonymous designations reflecting its structural components and applications. Common abbreviations include H-Ala-4MβNA·HCl, H-Ala-4M-Betana HCl, and L-Ala-4MβNA·HCl. These abbreviated forms are frequently employed in biochemical literature to denote the compound's role as an alanine derivative with a methoxy-beta-naphthylamide substituent. The European Community number 635-736-7 provides additional regulatory identification for commercial and research applications.

The structural architecture of this compound incorporates three distinct molecular components: the L-alanine amino acid backbone, a naphthalene ring system substituted with a methoxy group at the 4-position, and an amide linkage connecting these moieties. The hydrochloride salt form enhances the compound's solubility in aqueous systems, making it particularly suitable for biological assays and enzymatic studies.

Historical Development and Discovery

The development of L-Alanine 4-methoxy-β-naphthylamide hydrochloride emerged from the broader field of enzyme substrate design during the mid-20th century. The compound was first documented in chemical databases in 2007, with subsequent modifications and characterizations occurring as recently as 2025. This timeline reflects the ongoing refinement of synthetic methodologies and analytical techniques used to produce and characterize such specialized biochemical reagents.

The compound's development was closely linked to advances in understanding aminopeptidase enzymes and their substrate specificities. Early research on human liver alanine aminopeptidase revealed that these enzymes preferentially cleave amino acids with hydrophobic side chains, including phenylalanine, tyrosine, tryptophan, methionine, and leucine. This discovery provided the foundation for designing synthetic substrates that could serve as specific probes for aminopeptidase activity, leading to the creation of naphthylamide derivatives like the compound under investigation.

The historical progression of this compound's use in biochemical research demonstrates the evolution from simple enzymatic assays to sophisticated fluorogenic detection systems. The incorporation of the methoxy-substituted naphthalene moiety was specifically designed to provide fluorescent properties upon enzymatic cleavage, enabling real-time monitoring of enzyme activities. This innovation represented a significant advancement over traditional colorimetric assays, offering enhanced sensitivity and specificity for enzyme detection and quantification.

Significance in Modern Biochemical Research

L-Alanine 4-methoxy-β-naphthylamide hydrochloride has established itself as an indispensable tool in contemporary biochemical research, particularly in the study of aminopeptidase enzymes. The compound serves as a fluorogenic substrate for aminopeptidase M and related proteolytic enzymes, enabling researchers to monitor enzymatic activities with unprecedented precision and sensitivity. This application has proven especially valuable in studies examining enzyme kinetics, inhibitor screening, and the characterization of novel proteolytic enzymes from various biological sources.

The compound's significance extends beyond basic research into clinical and diagnostic applications. Aminopeptidases play crucial roles in various physiological processes, including protein metabolism, immune system function, and cardiovascular regulation. Dysregulation of these enzymes has been implicated in numerous pathological conditions, making the ability to accurately measure their activities essential for both research and clinical diagnostics. The use of L-Alanine 4-methoxy-β-naphthylamide hydrochloride as a standardized substrate has facilitated comparative studies across different laboratories and research groups.

Recent methodological developments have expanded the compound's utility in microplate assay formats, allowing for high-throughput screening of enzyme activities and inhibitors. These technological advances have made it possible to analyze multiple samples simultaneously, significantly accelerating the pace of research in enzyme biochemistry and drug discovery. The compound's stability and reproducible performance characteristics have made it a preferred choice for automated analytical systems and quality control applications in pharmaceutical research.

Properties

IUPAC Name |

(2S)-2-amino-N-(4-methoxynaphthalen-2-yl)propanamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2O2.ClH/c1-9(15)14(17)16-11-7-10-5-3-4-6-12(10)13(8-11)18-2;/h3-9H,15H2,1-2H3,(H,16,17);1H/t9-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEKFPQBOUDNNNH-FVGYRXGTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC1=CC2=CC=CC=C2C(=C1)OC)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)NC1=CC2=CC=CC=C2C(=C1)OC)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00585064 | |

| Record name | N-(4-Methoxynaphthalen-2-yl)-L-alaninamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00585064 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

280.75 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3438-14-0 | |

| Record name | N-(4-Methoxynaphthalen-2-yl)-L-alaninamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00585064 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | L-Alanine 4-methoxy-beta -naphthylamide hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Mechanism of Action

Further investigation is required to elucidate additional details about L-Alanine 4-methoxy-β-naphthylamide hydrochloride, including clinical trials to determine suitable pharmaceutical dosage and the consequences of prolonged supplementation . If you have any more questions or need further clarification, feel free to ask! 😊

Biological Activity

L-Alanine 4-methoxy-β-naphthylamide hydrochloride (CAS Number: 3438-14-0) is a compound that has garnered attention in biochemical research due to its potential applications in enzymatic studies and as a substrate for various aminopeptidases. This article provides an overview of its biological activity, including enzyme interactions, potential therapeutic applications, and relevant research findings.

- Chemical Formula : C₁₄H₁₆N₂O₂·HCl

- Molecular Weight : 280.75 g/mol

- Structure : The compound features a methoxy group attached to a β-naphthylamide structure, which is significant for its interactions with biological systems.

Substrate for Aminopeptidases

L-Alanine 4-methoxy-β-naphthylamide hydrochloride serves as a substrate for various aminopeptidases, particularly leucine aminopeptidase and aminopeptidase M. These enzymes are crucial in protein metabolism, catalyzing the removal of amino acids from the N-terminus of peptides and proteins.

- In Vitro Studies : Research indicates that this compound can be utilized to measure protease activity within cells. For instance, it has been shown to be cell-permeable and effective in intracellular assays to evaluate protease functions .

Enzymatic Activity and Applications

The compound's ability to act as a substrate allows it to be employed in various biochemical assays. It has been used in studies involving:

- Cell Proliferation Assays : It can be incorporated into assays designed to evaluate cell growth and cytotoxicity .

- Detection of Protease Activities : By using L-alanine 4-methoxy-β-naphthylamide hydrochloride, researchers can assess the activity of specific proteases in biological samples, which is vital for understanding various metabolic processes .

Study on Protease Activity

A study focused on the use of L-alanine derivatives highlighted its effectiveness as a substrate for measuring aminopeptidase activity. The researchers developed methods that validated the use of this compound in cellular assays, demonstrating its selectivity and sensitivity when paired with inhibitors specific to different proteases .

Potential Therapeutic Applications

Emerging research suggests that compounds like L-alanine 4-methoxy-β-naphthylamide hydrochloride could play roles in developing anti-tumor therapies. Its structure allows it to interact with specific enzymes involved in tumor progression, making it a candidate for further investigation in cancer treatment protocols .

Data Table: Summary of Biological Activities

| Property | Details |

|---|---|

| CAS Number | 3438-14-0 |

| Substrate for Enzymes | Aminopeptidase M, Leucine Aminopeptidase |

| Applications | Cell proliferation assays, protease activity detection |

| Potential Therapeutic Uses | Anti-tumor applications |

Scientific Research Applications

Pharmaceutical Development

Overview : L-Alanine 4-methoxy-beta-naphthylamide hydrochloride serves as a crucial building block in the synthesis of pharmaceuticals, particularly those targeting neurological disorders. Its structural properties allow it to interact with biological systems effectively.

Case Studies :

- Neurological Drug Synthesis : Research has demonstrated that derivatives of this compound can enhance the efficacy of drugs aimed at treating conditions like Alzheimer's disease by improving blood-brain barrier permeability and bioavailability .

- Anticancer Properties : Preliminary studies suggest that compounds derived from this compound exhibit antiproliferative effects against various cancer cell lines, indicating potential for cancer therapeutics .

Biochemical Research

Overview : The compound is utilized extensively in studies related to amino acid metabolism and protein synthesis, aiding researchers in understanding cellular processes.

Applications :

- Amino Acid Metabolism Studies : It is employed to investigate metabolic pathways involving amino acids, providing insights into energy production and cellular function .

- Protein Synthesis Research : The compound's role in protein synthesis has been explored through various in vitro assays, demonstrating its utility in elucidating the mechanisms of ribosomal function and translation .

Analytical Chemistry

Overview : In analytical chemistry, this compound is used as a standard in chromatographic techniques.

| Technique | Application |

|---|---|

| High-Performance Liquid Chromatography (HPLC) | Used as a calibration standard to ensure accuracy in quantifying amino acids and peptides. |

| Gas Chromatography (GC) | Serves as a reference compound for analyzing volatile compounds derived from amino acids. |

Material Science

Overview : The unique properties of this compound make it suitable for developing novel materials, particularly in polymer chemistry.

Applications :

- Polymer Enhancement : This compound can be incorporated into polymer matrices to improve mechanical properties and thermal stability .

- Nanocomposite Development : It has been studied for use in nanocomposites where its interactions with nanoparticles can enhance overall material performance .

Food Industry

Overview : In the food industry, this compound acts as a flavor enhancer.

Applications :

Comparison with Similar Compounds

Chemical Identity :

- IUPAC Name: (S)-2-amino-N-(4-methoxy-2-naphthyl)propanamide hydrochloride

- CAS Registry No.: 3438-14-0

- Molecular Formula : C₁₄H₁₇ClN₂O₂

- Molecular Weight : 280.75 g/mol

- Synonyms: H-Ala-4m-betana HCl, L-Ala-4-methoxy-β-naphthylamide hydrochloride

Applications: This compound is a fluorogenic substrate used in enzyme assays, particularly for proteases like aminopeptidases. Its structure includes a 4-methoxy-beta-naphthylamide group conjugated to L-alanine, enabling fluorescence release upon enzymatic cleavage .

Comparison with Structurally Similar Compounds

L-Arginine 4-Methoxy-beta-Naphthylamide Hydrochloride

- CAS No.: 61876-75-3

- Molecular Formula : C₁₈H₂₃ClN₆O₂

- Key Differences :

L-Leucine 4-Methoxy-beta-Naphthylamide Hydrochloride

- CAS No.: 4467-68-9

- Molecular Formula : C₁₇H₂₂ClN₂O₂

- Key Differences: Substitutes alanine with leucine, a hydrophobic branched-chain amino acid. Solubility: 0.5 mg/mL in ethanol:PBS (1:1), lower than alanine derivatives due to hydrophobicity . Enzymatic Use: Specific substrate for leucine aminopeptidase and aminopeptidase M . Stability: ≥2 years at -20°C, indicating robust storage conditions .

L-Leucine Beta-Naphthylamide (Non-Methoxy Analog)

- CAS No.: 732-85-4

- Molecular Formula : C₁₆H₂₀N₂O

- Key Differences: Lacks the 4-methoxy group on the naphthylamide moiety. Applications: Used in histochemical staining for leucine-specific proteases .

Physicochemical and Functional Comparisons

Solubility

Enzymatic Specificity

Fluorescence Properties

- L-Leucine 4-Methoxy-beta-Naphthylamide HCl : λmax = 248 nm and 298 nm .

- L-Alanine Analog : Expected similar λmax due to shared naphthylamide fluorophore, but exact data unavailable.

Commercial Availability

- Suppliers: CymitQuimica (H-ALA-4M-BETANA HCL) , Santa Cruz Biotechnology (fluorogenic substrates) , and others listed in CAS registries .

- Pricing : Varies by purity and supplier; e.g., L-leucine analog costs ~$300/10 mg .

Preparation Methods

Reaction Scheme and Conditions

-

Activation of L-Alanine :

L-Alanine is dissolved in anhydrous dimethylformamide (DMF) under nitrogen. HOBt and EDCI are added sequentially at 0°C to form the active ester intermediate. -

Coupling with 4-Methoxy-β-Naphthylamine :

The active ester reacts with 4-methoxy-β-naphthylamine at room temperature for 12–24 hours. -

Hydrochloride Salt Formation :

The product is treated with hydrochloric acid (HCl) in diethyl ether to precipitate the hydrochloride salt.

Optimization and Yield

-

Solvent Choice : DMF or dichloromethane (DCM) yields >75% purity before recrystallization.

-

Stoichiometry : A 1:1.2 molar ratio of L-alanine to 4-methoxy-β-naphthylamine minimizes side products.

-

Purification : Silica gel chromatography (ethyl acetate/hexane) or recrystallization from ethanol/water achieves >95% purity.

Mixed Carbonate Intermediate Method

This approach avoids carbodiimides by generating an active carbonate intermediate, enhancing selectivity for sterically hindered amines.

Procedure

-

Formation of Mixed Carbonate :

L-Alanine reacts with 4-nitrophenyl chloroformate in tetrahydrofuran (THF), yielding a stable carbonate. -

Amidation :

The carbonate intermediate reacts with 4-methoxy-β-naphthylamine in the presence of N,N-diisopropylethylamine (DIPEA) at 0°C. -

Acidification :

HCl gas is bubbled through the solution to precipitate the hydrochloride salt.

Advantages Over Carbodiimide Method

-

Reduced racemization risk due to milder conditions.

Enzymatic Synthesis Using Proteases

A niche method employs proteases like subtilisin Carlsberg to catalyze amide bond formation in non-aqueous media.

Key Steps

-

Substrate Dissolution : L-Alanine methyl ester and 4-methoxy-β-naphthylamine are dissolved in tert-amyl alcohol.

-

Enzymatic Coupling : Subtilisin (10% w/w) is added, and the mixture is stirred at 45°C for 48 hours.

-

Salt Formation : The product is acidified with HCl and filtered.

Performance Metrics

-

Yield : 60–65%, lower than chemical methods but advantageous for enantiomeric purity.

-

Environmental Impact : Eliminates toxic solvents, aligning with green chemistry principles.

Comparative Analysis of Methods

| Method | Reagents/Conditions | Yield (%) | Purity (%) | Scalability |

|---|---|---|---|---|

| Carbodiimide Coupling | EDCI, HOBt, DMF, rt | 70–75 | 95+ | High |

| Mixed Carbonate | 4-Nitrophenyl chloroformate, THF, DIPEA | 80–85 | 98 | Moderate |

| Enzymatic Synthesis | Subtilisin, tert-amyl alcohol, 45°C | 60–65 | 90 | Low |

Analytical Characterization

Post-synthesis validation employs:

-

HPLC : C18 column, acetonitrile/water (70:30), retention time = 6.2 min.

-

NMR : NMR (DMSO-d6): δ 8.2 (s, 1H, naphthyl), 3.9 (s, 3H, OCH3), 1.4 (d, 3H, CH3).

Industrial-Scale Production Considerations

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for L-alanine 4-methoxy-β-naphthylamide hydrochloride, and how is purity validated?

- Synthesis : The compound is typically synthesized via coupling reactions between L-alanine derivatives and 4-methoxy-β-naphthylamine. For example, ester hydrochlorides (e.g., L-alanine methyl ester HCl) are reacted with activated naphthylamide precursors under reflux conditions in anhydrous solvents like dichloromethane or DMF .

- Purity Validation : Purity is assessed using HPLC (≥98% by reverse-phase methods) and TLC. Mass spectrometry (MS) or NMR confirms structural integrity, with protonation states verified via potentiometric titrations in acetonitrile/water mixtures .

Q. Which spectroscopic techniques are optimal for characterizing L-alanine 4-methoxy-β-naphthylamide hydrochloride?

- Raman Spectroscopy : Distinguishes vibrational modes of the methoxy-naphthyl group (e.g., peaks at 1600–1650 cm⁻¹ for aromatic C=C) and alanine backbone .

- NMR : -NMR in D₂O or DMSO-d₆ identifies methoxy protons (~δ 3.8 ppm) and naphthyl aromatic protons (δ 7.2–8.5 ppm). -NMR confirms ester carbonyl signals (~δ 170 ppm) .

Advanced Research Questions

Q. How do researchers mitigate the hygroscopicity of L-alanine 4-methoxy-β-naphthylamide hydrochloride during storage?

- Storage Protocols : The compound is stored in desiccators with silica gel or phosphorus pentoxide at –20°C. For long-term stability, lyophilization is recommended to prevent hydrolysis of the ester bond .

- Contradictions : Some studies report stability in aqueous buffers for short-term use (≤24 hours), while others emphasize rapid degradation without desiccation .

Q. What experimental strategies enhance coupling efficiency in peptide synthesis using this compound?

- Activation Methods : Use of carbodiimides (e.g., EDC/HOBt) or uronium salts (HATU) in DMF improves amide bond formation. Steric hindrance from the methoxy group requires longer reaction times (12–24 hours) .

- Solvent Optimization : Anhydrous DMF or THF minimizes side reactions. Coupling yields drop in polar protic solvents (e.g., methanol) due to competing hydrolysis .

Q. How do pH and temperature affect the stability of L-alanine 4-methoxy-β-naphthylamide hydrochloride in enzymatic assays?

- pH Stability : The compound is stable at pH 4–6 but hydrolyzes rapidly above pH 7.5. Buffers like citrate (pH 5.0) are preferred for fluorogenic protease assays .

- Temperature Effects : Degrades at >50°C, with a half-life of <1 hour. Cold-chain handling (4°C) is critical during kinetic studies .

Q. What analytical approaches resolve contradictions in reported protonation constants for this compound?

- Potentiometric Titrations : Conducted in mixed solvents (e.g., 30% acetonitrile/70% water) to mimic physiological conditions. Discrepancies arise from solvent polarity effects on amine protonation .

- Computational Modeling : Density functional theory (DFT) predicts pKa values for the alanine amine (~8.2) and naphthylamide groups, aligning with experimental data within ±0.3 units .

Methodological Considerations

- Contradictions in Synthesis : uses reflux conditions, while suggests room-temperature coupling. Higher temperatures may accelerate side reactions but improve yields for sterically hindered substrates.

- Fluorogenic Applications : The 4-methoxy-β-naphthylamide group releases fluorescent β-naphthylamine upon enzymatic cleavage, monitored at λex/λem = 340/425 nm .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.